molecular formula C6H14O<br>CH3(CH2)3CHOHCH3<br>C6H14O B165339 2-Hexanol CAS No. 626-93-7

2-Hexanol

Cat. No. B165339
CAS RN: 626-93-7
M. Wt: 102.17 g/mol
InChI Key: QNVRIHYSUZMSGM-UHFFFAOYSA-N
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Description

2-Hexanol (or hexan-2-ol) is a six-carbon alcohol in which the OH group is located on the second carbon atom . Its chemical formula is C6H14O or C6H13OH . It is an isomer of the other hexanols . 2-Hexanol has a chiral center and can be resolved into two different enantiomers .


Synthesis Analysis

The synthesis of 2-hexanol can be achieved from the hydration of 1-hexene via an acid-catalyzed hydrolysis reaction . In this process, 1-hexene is heated together with water and sulfuric acid to add a hydroxyl group (-OH) to the molecule .


Molecular Structure Analysis

2-Hexanol is a secondary alcohol and a hexanol . It has a role as a semiochemical, a plant metabolite, and a human metabolite .


Chemical Reactions Analysis

2-Hexanol enters into the reactions that are typical of primary alcohols . For instance, it readily forms esters with various acids . The oxidation of primary aliphatic alcohols using PdCl2(DMSO)2 as the catalyst in benzotrifluoride under 2 bar O2 at 110 °C was ineffective .


Physical And Chemical Properties Analysis

2-Hexanol has a molar mass of 102.17 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 139.7±3.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 41.0±0.0 kJ/mol and a flash point of 46.1±0.0 °C .

Scientific Research Applications

  • Chemical Industry

    • 2-Hexanol is an organic compound with a molecular formula of C6H14O . It is used in the production of plasticizers, defoamers, dispersants, mineral processing agents, and petroleum additives . It is also used in printing and dyeing, paints, films, etc .
  • Potential Use as Biofuel

    • There is growing interest in the potential use of 2-Hexanol as a biofuel . Ongoing studies aim to discover safer and more efficient methods of synthesizing this alcohol, with a focus on sustainability and reduced environmental impact .
  • Engine Performance Studies

    • In 2017, De Poures et al. performed experimental studies using 10%, 20%, and 30% hexanol–diesel fuel blends in a single-cylinder, four-stroke compression ignition engine and examined performance and exhaust emission values .
    • The engine was operated at three different injection times (21°, 23°, and 25° CA bTDC), three different EGR rates (10, 20, and 30%), and at a constant engine speed of 1500 rpm .
  • Mass Spectrometry

    • 2-Hexanol is often used in mass spectrometry, a powerful tool for the analysis of small organic molecules .
  • Nonionic Surfactants

    • 2-Hexanol can be used to create nonionic surfactants . These surfactants are synthesized by modifying 2-Hexanol through propoxylation and polyethoxylation .
  • Conversion from Lignocellulosic Biomass

    • There is a rising demand for 2-ethylhexanol in several sectors, and it is almost exclusively produced from petroleum resources . This has led to the exploration of sustainable alternatives . One such alternative is the production of 2-ethylhexanol from lignocellulosic biomass-derived chemicals .
    • 2-Ethylhexanol can be synthesized from ethanol, butanol, butyraldehyde, and syngas . The applications of this process comprise biofuels, lubricants, plasticizers, and surfactants .
  • Mass Spectrometry

    • 2-Hexanol is often used in mass spectrometry, a powerful tool for the analysis of small organic molecules .

Safety And Hazards

2-Hexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, ensuring adequate ventilation, especially in confined areas, and keeping away from heat and sources of ignition .

Relevant Papers

One relevant paper discusses the direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation . Another paper discusses the oxidation of primary aliphatic alcohols using PdCl2(DMSO)2 as the catalyst in benzotrifluoride under 2 bar O2 at 110 °C .

properties

IUPAC Name

hexan-2-ol
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InChI

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3
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InChI Key

QNVRIHYSUZMSGM-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(C)O
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Molecular Formula

Record name 2-HEXANOL
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DSSTOX Substance ID

DTXSID30893088
Record name 2-​Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Hexanol
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Boiling Point

136 °C
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Flash Point

41 °C
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 3.5
Record name 2-HEXANOL
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Vapor Pressure

2.49 [mmHg]
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Product Name

2-Hexanol

CAS RN

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1
Record name (±)-2-Hexanol
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Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexanol
Reactant of Route 2
2-Hexanol
Reactant of Route 3
Reactant of Route 3
2-Hexanol
Reactant of Route 4
Reactant of Route 4
2-Hexanol
Reactant of Route 5
Reactant of Route 5
2-Hexanol
Reactant of Route 6
Reactant of Route 6
2-Hexanol

Citations

For This Compound
8,110
Citations
MA Aramendıa, V Borau, C Jiménez, JM Marinas… - Journal of colloid and …, 1999 - Elsevier
Magnesium orthophosphates have lately been examined as catalysts for various organic processes. In this work, we studied many compounds of this type synthesized under widely …
Number of citations: 43 www.sciencedirect.com
PJ Luggren, CR Apesteguia, JI Di Cosimo - Fuel, 2016 - Elsevier
… 2-hexanol as a model “platform molecule” derived from sugars [25], [26]. We reported that the gas-phase conversion of 2-hexanol … investigations on the 2-hexanol upgrading by oxygen …
Number of citations: 18 www.sciencedirect.com
LX Zheng, WJ Wu, YG Fu - African Entomology, 2014 - journals.co.za
… of (±)-2-hexanol in a Y-tube olfactometer. Whether (±)-2-hexanol and the behavioural … Our results suggest that the (±)-2-hexanol may play a role in mediating host preference in A. …
Number of citations: 12 journals.co.za
JE Gallot, MP Kapoor, S Kaliaguine - AIChE journal, 1998 - Wiley Online Library
… bond but immobile chemisorbed state of 2-hexanol and 3hexanol on the … 2-hexanol has a higher constant adsorption value than 3-hexanol. This shows that the adsorption of 2-hexanol …
Number of citations: 19 aiche.onlinelibrary.wiley.com
M Urbańska - Liquid Crystals, 2023 - Taylor & Francis
The separation on the enantiomers of thirteen newly synthesised liquid crystalline racemic mixtures obtained on the basis of (R,S)-2-hexanol was studied in HPLC on a chiral column …
Number of citations: 0 www.tandfonline.com
MJ Tubergen, AR Conrad, RE Chavez III… - Journal of Molecular …, 2008 - Elsevier
… of 2-pentanol and 14 conformations of 2-hexanol. Each conformer’s rotational spectrum … The all-anti configurations of 2-pentanol and 2-hexanol were calculated to have the lowest …
Number of citations: 16 www.sciencedirect.com
PJ Luggren, CR Apesteguia, JI Di Cosimo - Applied Catalysis A: General, 2015 - Elsevier
… 2-hexanol as a model “platform molecule” derived from sugars, according to the above-mentioned strategy [6]. The gas-phase conversion of 2-hexanol … from 2-hexanol involves tandem …
Number of citations: 10 www.sciencedirect.com
MÁ Aramendı́a, V Borau, C Jiménez, JM Marinas… - Journal of Molecular …, 2002 - Elsevier
… The former exhibited a high selectivity towards the formation of hexanone from 2-hexanol; by contrasts, the latter also yielded the corresponding dehydration products (hexenes). The …
Number of citations: 11 www.sciencedirect.com
M Sherbi, J Albert - Computers & Chemical Engineering, 2021 - Elsevier
… The aim was to maximize the yield of the alcoholic product (2-hexanol) using a bifunctional … , we were able to achieve 78% 2-hexanol yield at complete DMF conversion using a Pt/K 3 …
Number of citations: 4 www.sciencedirect.com
WL Weng, JT Chen, JS Chang, SL Chang - Fluid phase equilibria, 2006 - Elsevier
Isothermal vapor–liquid equilibrium (VLE) data were measured for the binary systems of nitrogen with 2-hexanol, 2-heptanol, or 2-octanol at temperatures from 333.15 to 393.15K and …
Number of citations: 5 www.sciencedirect.com

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